REACTION_SMILES
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[CH3:11][O:12][CH:13]([CH2:14][CH2:15][OH:16])[CH2:17][CH:18]=[CH2:19].[CH3:1][S:2](=[O:3])[CH3:4].[CH3:20][CH2:21][N:22]([CH2:23][CH3:24])[CH2:25][CH3:26].[Cl:27][CH2:28][Cl:29].[Cl:5][C:6]([C:7]([Cl:8])=[O:9])=[O:10].[OH2:30]>>[CH3:11][O:12][CH:13]([CH2:14][CH:15]=[O:16])[CH2:17][CH:18]=[CH2:19]
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Name
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C=CCC(CCO)OC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCC(CCO)OC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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C=CCC(CC=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |